
2-Naphthylamine-13C6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthylamine-13C6 is a labeled isotopic compound of 2-naphthylamine, where six carbon atoms are replaced with carbon-13 isotopes. This compound is primarily used in scientific research for tracing and analytical purposes. 2-Naphthylamine itself is a colorless solid that can turn reddish upon exposure to air due to oxidation. It has historical significance in the production of azo dyes but is known to be a carcinogen .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of 2-naphthylamine-13C6 can be achieved through several synthetic routes. One common method involves the reduction of 2-nitronaphthalene. This process typically uses hydrogen gas in the presence of a catalyst such as palladium on carbon. Another method involves the Bucherer reaction, where 2-naphthol is heated with ammonium zinc chloride at temperatures between 200-210°C .
Industrial Production Methods: Industrial production of 2-naphthylamine often involves the reduction of 2-nitronaphthalene using iron filings and hydrochloric acid. This method is preferred due to its cost-effectiveness and scalability. The labeled version, this compound, is produced similarly but with the incorporation of carbon-13 labeled precursors .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthylamine-13C6 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form ortho-carboxy-hydrocinnamic acid.
Reduction: When reduced by sodium in boiling amyl alcohol, it forms tetrahydro-3-naphthylamine.
Substitution: It can undergo substitution reactions to form sulfonic acid derivatives, which are used in dye production.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Sodium in boiling amyl alcohol is used for reduction.
Substitution: Sulfonation reactions typically use sulfuric acid or oleum.
Major Products:
Oxidation: Ortho-carboxy-hydrocinnamic acid.
Reduction: Tetrahydro-3-naphthylamine.
Substitution: Various sulfonic acid derivatives used in dyes.
Scientific Research Applications
2-Naphthylamine-13C6 is widely used in scientific research, particularly in:
Chemistry: As a tracer in reaction mechanisms and kinetic studies.
Biology: For studying metabolic pathways and enzyme interactions.
Medicine: In the development of diagnostic tools and therapeutic agents.
Industry: Used in the synthesis of dyes and as an analytical standard in quality control
Mechanism of Action
The mechanism by which 2-naphthylamine-13C6 exerts its effects involves its metabolism to reactive intermediates. These intermediates can form adducts with proteins and DNA, leading to genetic damage. The primary metabolic pathway involves N-hydroxylation by cytochrome P450 enzymes, followed by further conjugation reactions. These reactive metabolites can bind to DNA, causing mutations and potentially leading to cancer .
Comparison with Similar Compounds
2-Naphthylamine: The non-labeled version, used historically in dye production.
N-phenyl-13C6-1-naphthylamine: Another labeled compound used for similar research purposes.
Uniqueness: 2-Naphthylamine-13C6 is unique due to its isotopic labeling, which allows for precise tracing in analytical studies. This makes it invaluable in research settings where understanding the detailed mechanisms of chemical reactions and biological pathways is crucial .
Properties
CAS No. |
1329834-19-6 |
|---|---|
Molecular Formula |
C10H9N |
Molecular Weight |
149.143 |
IUPAC Name |
naphthalen-2-amine |
InChI |
InChI=1S/C10H9N/c11-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H,11H2/i1+1,2+1,3+1,4+1,8+1,9+1 |
InChI Key |
JBIJLHTVPXGSAM-MROVPUMUSA-N |
SMILES |
C1=CC=C2C=C(C=CC2=C1)N |
Synonyms |
2-Aminonaphthalene-13C6; β-Naphthylamine-13C6; 2-Naphthalenamine-13C6; |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


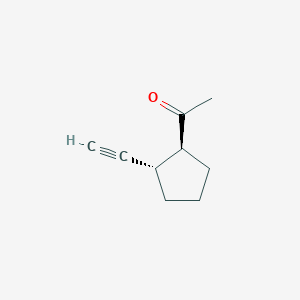
![2-[(E)-Formyldiazenyl]pentanedioic acid](/img/structure/B589153.png)
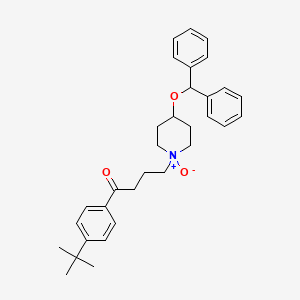
![1-(1-Hydroxy-1H-[1,2,4]triazolo[1,2-a]pyridazin-2(3H)-yl)ethanone](/img/structure/B589160.png)

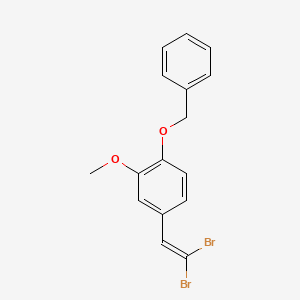
![2-[4-Methoxy-3-(phenylmethoxy)phenyl]-1-(1-pyrrolidinyl)ethanone](/img/structure/B589164.png)
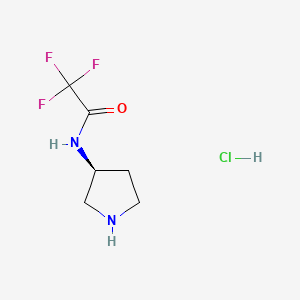
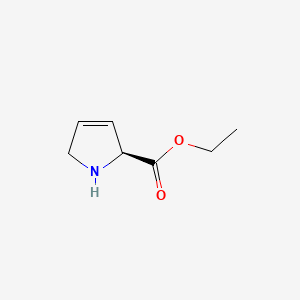

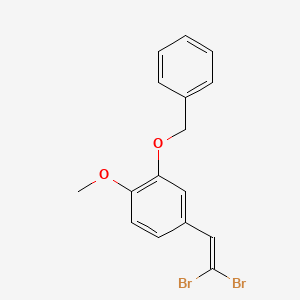
![3-[2-[4-(6-Fluoro-2-benzoxazolyl)-1-piperidinyl]ethyl]-6,7,8,9-tetrahydro-2-methyl-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B589171.png)
